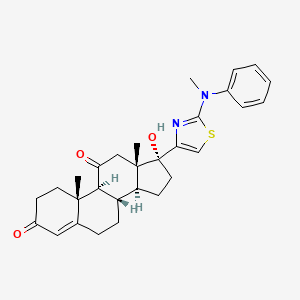
17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and anti-inflammatory treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for “17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” would involve:
Formation of the Androstane Nucleus: This can be achieved through various methods, including the cyclization of squalene or other precursors.
Introduction of Hydroxy and Thiazolyl Groups: This step would likely involve selective functionalization reactions, such as hydroxylation and thiazole ring formation.
N-Methylation:
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a ketone could yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a starting material for the synthesis of other steroidal derivatives.
Biology
In biological research, it may be used to study the effects of steroidal compounds on cellular processes and signaling pathways.
Medicine
Medically, steroidal compounds are often used in hormone replacement therapy, anti-inflammatory treatments, and as part of cancer treatment regimens.
Industry
In industry, such compounds may be used in the production of pharmaceuticals and as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of steroidal compounds typically involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Testosterone: A naturally occurring steroid hormone with similar structural features.
Dexamethasone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.
Prednisone: Another synthetic steroid used in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is unique due to the presence of the thiazolyl and N-methylanilino groups, which may confer specific biological activities and pharmacological properties not found in other steroidal compounds.
特性
CAS番号 |
96310-85-9 |
|---|---|
分子式 |
C29H34N2O3S |
分子量 |
490.7 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C29H34N2O3S/c1-27-13-11-20(32)15-18(27)9-10-21-22-12-14-29(34,28(22,2)16-23(33)25(21)27)24-17-35-26(30-24)31(3)19-7-5-4-6-8-19/h4-8,15,17,21-22,25,34H,9-14,16H2,1-3H3/t21-,22-,25+,27-,28-,29-/m0/s1 |
InChIキー |
QYLNFLRBVXPMRF-URGFCHFESA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




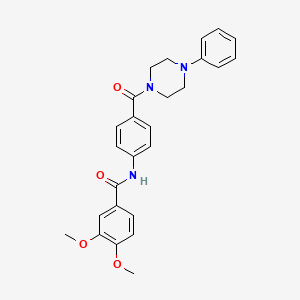
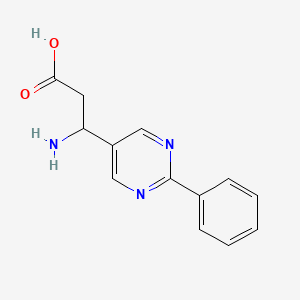
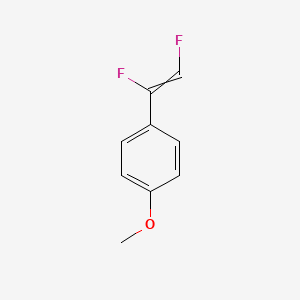

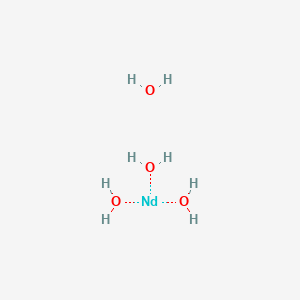
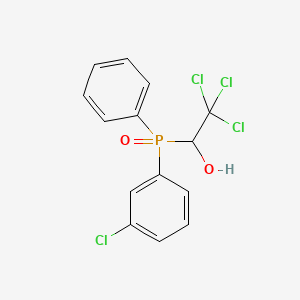

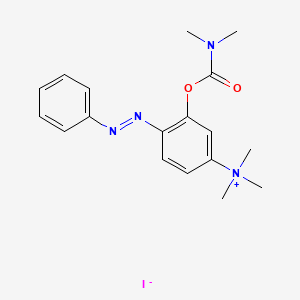
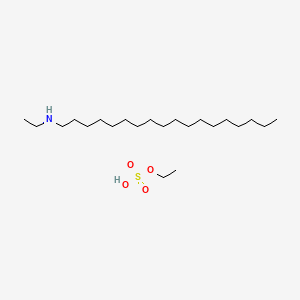
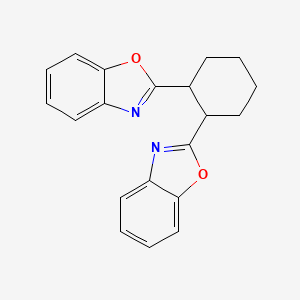
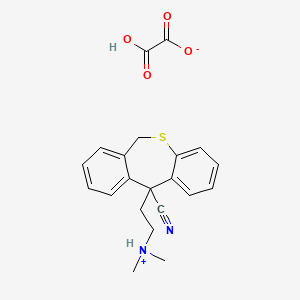
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
